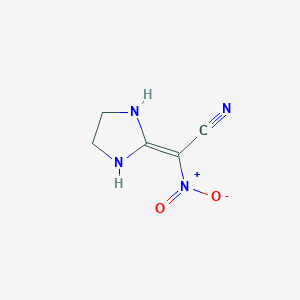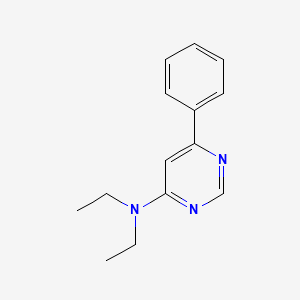![molecular formula C11H10N2OS2 B3484367 2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3484367.png)
2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Descripción general
Descripción
2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide is a chemical compound with the CAS Number: 58351-19-2 . It has a molecular weight of 218.28 .
Molecular Structure Analysis
The molecular structure of 2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR . For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including “2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide”, have been found to exhibit antimicrobial activity . They have been used in the development of drugs like sulfathiazole, which is a short-acting sulfa drug .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs like Ritonavir . These drugs are used in the treatment of HIV/AIDS .
Antifungal Activity
Compounds containing thiazole moieties have been used in the development of antifungal drugs like Abafungin . These drugs are used to treat fungal infections .
Anticancer Activity
Thiazole derivatives have been used in the development of anticancer drugs . For example, Tiazofurin is a cancer treatment drug that contains a thiazole moiety . Additionally, novel 2-(4-aryl-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide derivatives have been synthesized and tested for their anticancer activity .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been used in the development of drugs that target the neurodegenerative disease .
Antihypertensive Activity
Thiazole derivatives have been used in the development of antihypertensive drugs . These drugs are used to treat high blood pressure .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They have been used in the development of drugs that combat oxidative stress .
Hepatoprotective Activity
Thiazole derivatives have shown hepatoprotective activities . They have been used in the development of drugs that protect the liver from damage .
Direcciones Futuras
The future directions for research on 2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse biological activities of thiazole derivatives, there may be potential for 2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide in pharmaceutical applications .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to induce their biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives can affect the pathways related to inflammation, tumor growth, and microbial infections .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Propiedades
IUPAC Name |
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c12-10(14)7-16-11-13-9(6-15-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLDJJROKDZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3484290.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3484298.png)
![4-{[4-(acetylamino)phenyl]sulfonyl}-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B3484302.png)
![ethyl 4-[(4-amino-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3484309.png)

![N~1~-(4-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3484315.png)

![N~2~-benzyl-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3484340.png)
![methyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3484347.png)
![4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3484352.png)
![methyl (5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3484357.png)
![methyl [5-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3484364.png)

![2-[(4-methylbenzyl)thio]-1-(2-thienylcarbonyl)-1H-benzimidazole](/img/structure/B3484390.png)